2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2/c20-16-4-2-1-3-15(16)19(26)22-11-12-24-18(25)10-9-17(23-24)13-5-7-14(21)8-6-13/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDFRARXQUEPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 371.8 g/mol. The structure features a chlorobenzene moiety, a pyridazinone ring, and a fluorophenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅ClFN₃O₂ |
| Molecular Weight | 371.8 g/mol |
| CAS Number | 921804-12-8 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. Key steps include the formation of the pyridazinone ring followed by the introduction of the chlorobenzene and fluorophenyl groups.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer pathways. The compound may inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell cycle and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds structurally similar to 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit significant antitumor activity. For instance, a related compound, bis-(2-chloroethyl)-amino-benzamide (FNA), showed an IC50 value of 1.30 μM against HepG2 cells, indicating potent antiproliferative effects .
Table: Antitumor Activity Comparison
| Compound | Cell Line | IC50 (μM) | TGI (%) |
|---|---|---|---|
| FNA | HepG2 | 1.30 | 48.89 |
| SAHA | HepG2 | 17.25 | 48.13 |
Apoptosis Induction
In vitro studies indicate that treatment with analogs of this compound promotes apoptosis in cancer cells. Flow cytometry analyses showed increased apoptosis rates in HepG2 cells treated with FNA, suggesting that similar mechanisms may be at play for 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide .
Case Studies
- Study on HDAC Inhibition : A study focused on the HDAC inhibitory activity of fluorinated benzamides reported that introducing fluorine enhanced selectivity and stability in vivo, which could be extrapolated to the design of new derivatives based on our compound .
- Antiproliferative Effects : Research indicated that compounds with similar structures effectively inhibited various tumor cell lines, including lung and breast cancer cells, supporting the potential utility of 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide in cancer therapy .
Comparison with Similar Compounds
Fluorophenyl vs. Methoxyphenyl Derivatives
Halogen Positioning on the Benzamide Ring
- Target Compound : The 2-chloro substituent on the benzamide ring may influence steric interactions in biological targets.
Functional Group Additions
- N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS 921529-70-6): Incorporation of a sulfonamide group (MW 496.6) introduces hydrogen-bonding capacity, which could enhance enzyme inhibition but increase molecular rigidity .
Hybrid Structures with Piperazine/Piperidine Moieties
Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide (6g, 42% yield) demonstrate that adding piperazine rings improves interaction with neurotransmitter receptors but complicates synthesis due to steric hindrance .
Molecular Properties
*Calculated based on structural analysis.
Research Implications
- Bioactivity : Fluorophenyl and chlorobenzamide groups may enhance target selectivity, as seen in enzyme inhibitors and receptor modulators .
- Drug Design : The ethyl linker balances flexibility and rigidity, optimizing interactions with hydrophobic binding pockets.
- Synthetic Optimization : Methoxy and sulfonamide groups warrant further exploration to improve solubility without compromising activity.
Q & A
Basic: What are the common synthetic routes for 2-chloro-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Pyridazinone Core Formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or esters under reflux conditions (e.g., ethanol/HCl) to form the 6-oxopyridazinone scaffold .
Substituent Introduction : Electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-fluorophenyl group at position 3 of the pyridazinone ring .
Ethyl Linker Functionalization : Alkylation of the pyridazinone nitrogen with 2-chloroethylamine, followed by coupling with 2-chlorobenzoyl chloride via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
Validation : Intermediate purity is confirmed via TLC and HPLC, with final product characterization by -NMR and HRMS .
Basic: How is the structure of this compound elucidated in experimental settings?
Methodological Answer:
Structural confirmation requires a combination of:
- Spectroscopic Techniques :
- -NMR and -NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, pyridazinone carbonyl at ~165 ppm) .
- IR spectroscopy to detect key functional groups (e.g., C=O stretch at 1660–1680 cm) .
- Mass Spectrometry : HRMS or ESI-MS to verify molecular weight (e.g., [M+H] at m/z 414.08) .
- X-Ray Crystallography (if applicable): Resolves stereochemistry and confirms substituent positioning .
Advanced: What strategies optimize the synthetic yield of this compound?
Methodological Answer:
Yield optimization focuses on:
- Reaction Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance pyridazinone alkylation efficiency .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl group introduction .
- Temperature Control : Pyridazinone formation at 80–100°C minimizes side reactions .
Data-Driven Adjustments : DOE (Design of Experiments) identifies critical parameters (e.g., molar ratios, reaction time) .
Advanced: How is its HDAC inhibitory activity evaluated in preclinical models?
Methodological Answer:
- In Vitro Assays :
- In Vivo Models :
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability Studies :
- Accelerated degradation under stress conditions (acid/base/oxidative) monitored by LC-MS .
- Long-term storage stability assessed at -20°C in amber vials to prevent photodegradation .
Advanced: How are structure-activity relationships (SAR) explored for analogs?
Methodological Answer:
- Key Modifications :
- Evaluation Metrics :
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Varying HDAC isoform concentrations or substrate specificity .
- Cell Line Heterogeneity : SKM-1 vs. other cancer lines (e.g., HeLa) may differ in apoptosis pathways .
Resolution Strategies : - Orthogonal Assays : Confirm results using Western blotting (acetyl-histone H3 levels) .
- Dose-Response Curves : Establish EC values across multiple cell models .
Basic: What safety and toxicity assessments are critical for preclinical development?
Methodological Answer:
- hERG Inhibition : Patch-clamp assays to measure IC (e.g., 34.6 μM for cardiotoxicity risk) .
- Acute Toxicity : Single-dose studies in rodents (LD determination) .
- Metabolic Stability : Microsomal assays (human/rat liver) to predict clearance rates .
Advanced: How is in vivo pharmacokinetic behavior characterized?
Methodological Answer:
- Pharmacokinetic (PK) Studies :
- Metabolite Identification : UPLC-QTOF-MS detects phase I/II metabolites (e.g., glucuronidation) .
Advanced: What computational tools predict its interaction with non-HDAC targets?
Methodological Answer:
- Target Fishing : SwissTargetPrediction or SEA databases identify off-target interactions (e.g., kinases, GPCRs) .
- Molecular Dynamics (MD) Simulations : GROMACS assesses binding stability to secondary targets (e.g., >100 ns simulations) .
- ADME Prediction : SwissADME evaluates BBB permeability and CYP450 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
